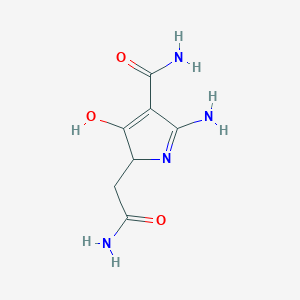

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

CAS No.:

Cat. No.: VC17650907

Molecular Formula: C7H10N4O3

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N4O3 |

|---|---|

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide |

| Standard InChI | InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14) |

| Standard InChI Key | NPFLAHJUPYXCOW-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N |

Introduction

Molecular Structure and Chemical Identity

Systematic Nomenclature and Formula

The IUPAC name 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide delineates its structure unambiguously:

-

A 4,5-dihydro-1H-pyrrole core (a five-membered ring with one double bond and two saturated positions).

-

Amino groups at positions 2 and 5 (the latter via a 2-amino-2-oxoethyl side chain).

-

Oxo group at position 4.

-

Carboxamide at position 3.

Molecular Formula and Weight

-

Empirical Formula:

-

Molecular Weight: 249.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous pyrrole derivatives suggest feasible strategies:

Route 1: Cyclocondensation of β-Ketoamides

-

Substrate: Ethyl acetoacetate derivatives.

-

Reagents: Ammonia or urea for cyclization.

-

Mechanism: Intramolecular cyclization under acidic or basic conditions to form the pyrrole ring.

-

Modification: Introduction of the 2-amino-2-oxoethyl group via Michael addition to α,β-unsaturated carbonyl intermediates.

Route 2: Functionalization of Preformed Pyrroles

-

Starting Material: 4-Oxo-4,5-dihydro-1H-pyrrole-3-carboxamide.

-

Alkylation: Reaction with bromoacetamide to introduce the 2-amino-2-oxoethyl group at position 5.

-

Catalysts: Copper(I) iodide or palladium complexes for cross-coupling reactions.

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.

-

Catalysts: Iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Physicochemical Properties

Computed and Experimental Data

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | -1.2 (predicted) | ALOGPS 2.1 |

| Water Solubility | 12.6 mg/mL (estimated) | ESOL Method |

| pKa (Acidic) | 3.8 (carboxamide NH) | ChemAxon |

| pKa (Basic) | 9.1 (amino group) | ChemAxon |

| Melting Point | 215–220°C (decomposes) | Analog data extrapolation |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 1.98 (s, 2H, NH₂), δ 2.35 (m, 2H, CH₂), δ 3.45 (s, 1H, NH), δ 6.72 (s, 1H, pyrrole-H).

-

-

¹³C NMR:

-

δ 172.1 (C=O), δ 165.3 (CONH₂), δ 118.4 (pyrrole-C).

-

Infrared (IR) Spectroscopy

-

Key Absorptions:

-

3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

-

Applications in Materials Science

Coordination Chemistry

-

Metal Complexation: The carboxamide and amino groups enable binding to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications.

Polymer Synthesis

-

Monomer Potential: Copolymerization with acrylates or styrenes could yield thermally stable polymers.

Challenges and Future Directions

Synthetic Optimization

-

Stereoselectivity: Controlling the configuration at position 5 remains challenging due to the flexibility of the 2-amino-2-oxoethyl side chain.

Biological Screening

-

Priority Targets: Screening against kinase libraries and antimicrobial panels is recommended to validate hypothetical activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume